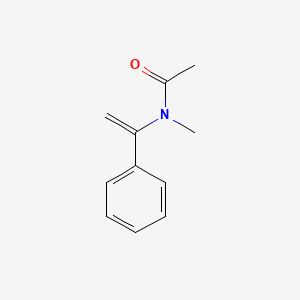
N-methyl-N-(1-phenylethenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-phenylethenyl)acetamide: is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a 1-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethenyl)acetamide typically involves the reaction of N-methylacetamide with styrene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic addition to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-(1-phenylethenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the methyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-methyl-N-(1-phenylethenyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its reactivity makes it suitable for the synthesis of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.
N-phenylacetamide: Another derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-methyl-N-phenylacetamide: A compound similar to N-methyl-N-(1-phenylethenyl)acetamide but without the ethenyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a 1-phenylethenyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-9(12(3)10(2)13)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3 |
InChI Key |
NWBXUOIHMZKAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















